(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone
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Overview
Description
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone is a complex organic compound that features a piperidine ring, a morpholine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonylation, using reagents such as methylsulfonyl chloride in the presence of a base.
Formation of the Morpholine Ring: The morpholine ring is synthesized through a cyclization reaction involving diethanolamine and an appropriate halide.
Coupling with Pyridine Ring: The final step involves coupling the piperidine and morpholine intermediates with a pyridine derivative through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Industry: It is used as a building block in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-Methylsulfonylpiperidin-1-yl)-(2-pyridin-3-yl)methanone: Lacks the morpholine ring, which may affect its binding affinity and specificity.
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-yl)methanone: Lacks the pyridine ring, which may influence its electronic properties and reactivity.
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-4-yl)methanone: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
(3-Methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone is unique due to the presence of both the morpholine and pyridine rings, which can confer specific electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
(3-methylsulfonylpiperidin-1-yl)-(2-morpholin-4-ylpyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-24(21,22)13-4-3-7-19(12-13)16(20)14-5-2-6-17-15(14)18-8-10-23-11-9-18/h2,5-6,13H,3-4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSVGFPWKVKNGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCN(C1)C(=O)C2=C(N=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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